![molecular formula C24H27ClN4O5S B2485777 (E)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(4-nitrophenyl)acrylamide hydrochloride CAS No. 1217195-62-4](/img/structure/B2485777.png)
(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(4-nitrophenyl)acrylamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of acrylamide derivatives typically involves multi-step organic reactions starting from various aromatic and aliphatic precursors. For instance, compounds similar in structure, such as benzamides and acrylamides, are synthesized via condensation reactions, the Knoevenagel condensation, or through reactions involving nitroacrylates with catalysts like titanium tetrachloride, leading to complex structures including 4H-1,2-oxazines and hydroxy-arylaldehydes (Hirotani & Zen, 1994).
Molecular Structure Analysis
Molecular structure characterization of acrylamide derivatives often employs spectroscopic techniques such as NMR, FT-IR, and mass spectrometry. Theoretical calculations like DFT are also utilized to predict vibrational wavenumbers, electronic properties, and the potential energy distribution, aiding in the structural elucidation of these compounds (Srivastava et al., 2017).
Chemical Reactions and Properties
Acrylamide derivatives engage in a variety of chemical reactions, reflecting their reactive acryloyl moiety. They can participate in polymerization reactions, form complexes with metals, and undergo nucleophilic substitutions. For example, the reaction of ethyl 3-aryl-2-nitroacrylate with titanium tetrachloride showcased the formation of 4H-1,2-benzoxazine derivatives and hydroxy-arylaldehydes, demonstrating the compounds' versatile reactivity (Hirotani & Zen, 1994).
Wissenschaftliche Forschungsanwendungen
Synthesis and Anticancer Activity
- Compounds similar to the requested chemical have been synthesized and evaluated for their anticancer properties. For example, a series of 2-anilinonicotinyl-linked acrylamide conjugates were designed and synthesized, showing promising cytotoxicity against human cancer cell lines (Kamal et al., 2014).
Synthesis and Pharmacological Activities
- Research has also been conducted on the efficient synthesis of benzothiazine and acrylamide compounds, highlighting the potential of these compounds in various pharmacological applications (Souza et al., 2010).
Imaging Agent in Parkinson's Disease
- A study focused on the synthesis of a compound as a potential PET agent for imaging of LRRK2 enzyme in Parkinson's disease, demonstrating the application of related compounds in neurological research (Wang et al., 2017).
Use in Detecting Enzymes
- A novel mixed disulfide compound was synthesized for use in polyacrylamide gels to detect enzymes that catalyze thiol-producing reactions, indicating a biochemical research application (Harris & Wilson, 1983).
Intermediate for Anticancer Compounds
- Another study synthesized an important intermediate for the creation of biologically active compounds, further indicating the role of such chemicals in anticancer drug development (Wang et al., 2016).
Eigenschaften
IUPAC Name |
(E)-N-(6-methoxy-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-3-(4-nitrophenyl)prop-2-enamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O5S.ClH/c1-32-20-8-9-21-22(17-20)34-24(25-21)27(12-2-11-26-13-15-33-16-14-26)23(29)10-5-18-3-6-19(7-4-18)28(30)31;/h3-10,17H,2,11-16H2,1H3;1H/b10-5+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCPOIJUSSLBKJT-OAZHBLANSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N(CCCN3CCOCC3)C(=O)C=CC4=CC=C(C=C4)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)N=C(S2)N(CCCN3CCOCC3)C(=O)/C=C/C4=CC=C(C=C4)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(4-nitrophenyl)acrylamide hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

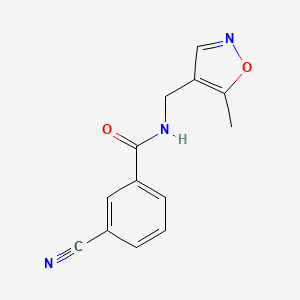
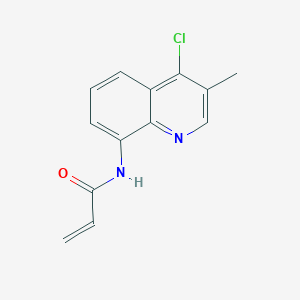
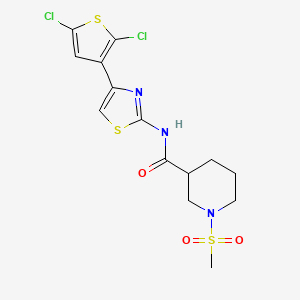
![4-[bis(2-methylpropyl)sulfamoyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2485699.png)
![N-[1-[4-(Trifluoromethyl)pyridin-2-yl]azetidin-3-yl]quinoxaline-6-carboxamide](/img/structure/B2485701.png)


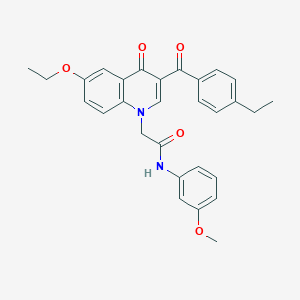
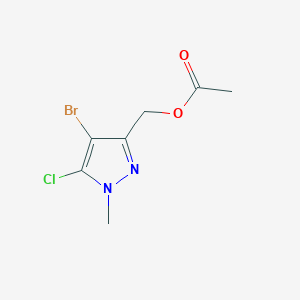
![(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2485709.png)
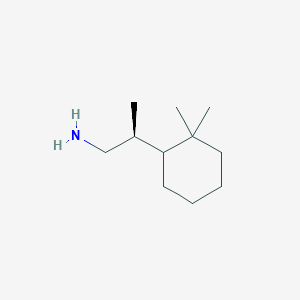

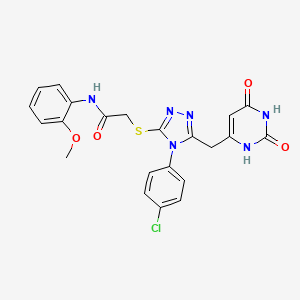
![1-benzyl-2-(3-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2485717.png)